

# Inter-day and intra-day precision and accuracy for Minoxidil analysis.

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# Precision and Accuracy in Minoxidil Analysis: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

The quantitative analysis of Minoxidil, a widely used medication for androgenetic alopecia and hypertension, demands high precision and accuracy to ensure product quality and support pharmacokinetic studies. This guide provides a comparative overview of inter-day and intra-day precision and accuracy for Minoxidil analysis using various analytical techniques, supported by experimental data from published studies.

### **Data Presentation: Performance Metrics**

The performance of an analytical method is primarily evaluated by its precision and accuracy.

- Precision measures the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV).
  - Intra-day precision (Repeatability): Precision under the same operating conditions over a short interval of time.
  - Inter-day precision (Intermediate Precision): Precision within a laboratory over a longer period, accounting for variations like different days, analysts, or equipment.



• Accuracy refers to the closeness of the mean of a set of results to the actual (true) value. It is often expressed as the percentage recovery (%Recovery) or percentage bias (%Bias).

The following tables summarize the reported precision and accuracy for Minoxidil analysis across different analytical platforms and sample matrices.

Table 1: HPLC and LC-MS/MS Methods

Analytical Method	Sample Matrix	Intra-Day Precision (%RSD)	Inter-Day Precision (%RSD)	Accuracy (%Recovery / %Bias)	Reference
UHPLC- MS/MS	Human Plasma	2.55 - 9.42	5.42 - 9.27	102 - 105% (Intra- day)89.2 - 98.9% (Inter- day)	[1]
RP-HPLC	Topical Solution	0.402 - 0.836	< 2	99.77 - 101.43%	[2][3]
RP-HPLC	Bulk Drug (API)	0.95 - 1.03	0.65 - 1.02	> 98%	[4]
HPLC-UV	Cosmetic Products	< 4.0	2.08	100.3 - 104.3%	[5]
LC-MS	Skin Layers	< 15	< 15	> 70%	[6]

Table 2: UV-Vis Spectrophotometry Methods

Analytical Method	Sample Matrix	Intra-Day Precision (%COV)	Inter-Day Precision (%COV)	Accuracy (%Recovery )	Reference
UV-Vis	Pharmaceutic al Solution	0.496 - 0.632	0.388 - 0.611	98.0 - 101.0%	[7]
UV-Vis	Tablet Dosage Form	< 2	< 2	Not specified	[8]



### **Experimental Protocols**

Detailed methodologies are crucial for reproducing and comparing results. Below are summaries of the experimental protocols from the cited studies.

### **UHPLC-MS/MS** for Minoxidil in Human Plasma[1]

- Objective: To quantify Minoxidil in human plasma for bioequivalence and pharmacokinetic studies.
- Instrumentation: Ultra-High-Performance Liquid Chromatography coupled with a Tandem Mass Spectrometer (UHPLC-MS/MS).
- Sample Preparation: Liquid-Liquid Extraction (LLE) was employed to extract Minoxidil and its internal standard (Minoxidil-D10) from the plasma matrix using ethyl acetate.[1]
- Chromatographic Conditions:
  - Column: Thermo Hypersil Gold (4.6x50mm, 5μm).[1]
  - Mobile Phase: An isocratic mixture of acetonitrile and 0.1% formic acid in water (60:40, v/v).[1]
  - Flow Rate: 0.400 mL/min.[1]
- Detection:
  - Mode: Positive ionization with Multiple Reaction Monitoring (MRM).
  - Mass Transition: m/z 210.152 → 163.965 for Minoxidil.[1]
- Validation: The method was fully validated according to USFDA guidelines, with a linear range of 1.280 to 151.075 ng/mL.[1]

### RP-HPLC for Minoxidil in Topical Solution[2][3]

 Objective: Simultaneous estimation of Minoxidil and Finasteride in a pharmaceutical topical solution.



- Instrumentation: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV).
- Sample Preparation: Direct dilution of the topical solution with the mobile phase.
- Chromatographic Conditions:
  - Column: Hypersil BDS C-18 (250 x 4.6 mm, 5μm particle size).[3]
  - Mobile Phase: A mixture of Phosphate Buffer (pH 7) and Acetonitrile (80:20 v/v).[3]
  - Flow Rate: 1.0 mL/min.[3]
- Detection:
  - Wavelength: 216 nm.[2][3]
- Validation: The method demonstrated linearity in the concentration range of 25 to 75 μg/mL for Minoxidil.[3]

## UV-Vis Spectrophotometry for Minoxidil in Pharmaceutical Solution[7]

- Objective: Simple and economical estimation of Minoxidil in pharmaceutical solutions.
- Instrumentation: UV-Visible Spectrophotometer.
- Sample Preparation: Dilution of the sample with methanol.
- Methodology:
  - Method A (Absorbance Maximum): Absorbance measured at the maximum wavelength (λmax) of 285 nm.[7]
  - Method B (First Order Derivative): Measurement of the first derivative spectra, with a sharp peak at 267 nm.[7]

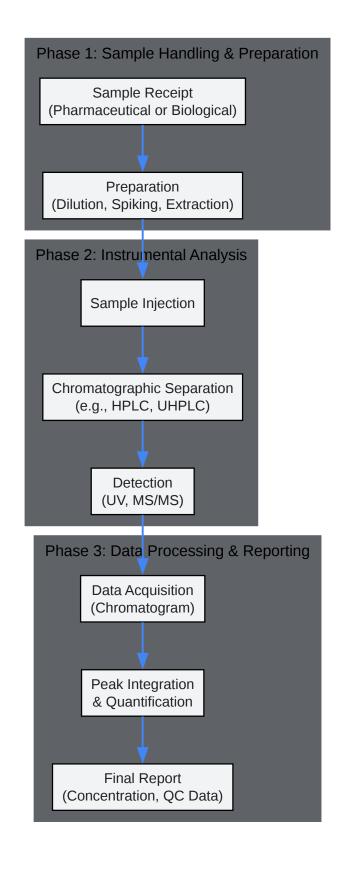


- Method C (Area Under Curve): Calculation of the area under the curve in the wavelength range of 280-288 nm.[7]
- Validation: The methods were validated and showed linearity in the concentration range of 5-  $40 \, \mu g/mL.[7]$

## **Visualized Workflow and Logic**

The following diagrams illustrate the typical workflows for the analytical methods described.

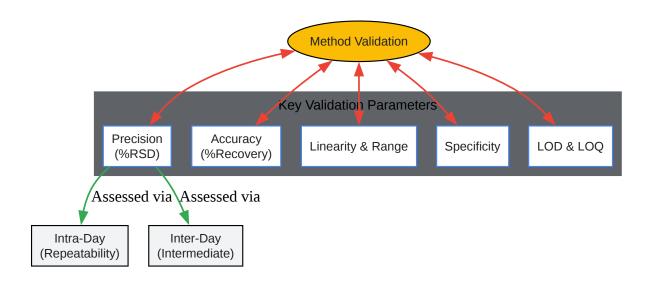




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Caption: General workflow for quantitative analysis of Minoxidil.





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Caption: Logical relationship of precision and accuracy in method validation.

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